molecular formula C14H20N2O4S B4846654 N,N-DIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE

N,N-DIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE

Cat. No.: B4846654
M. Wt: 312.39 g/mol
InChI Key: GZJGCMBRHWBXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-DIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyrrolidine ring, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common route includes the reaction of 4-hydroxybenzenesulfonamide with N,N-dimethylacetamide in the presence of a base to form the intermediate. This intermediate is then reacted with pyrrolidine and an appropriate oxidizing agent to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or thiolates can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-DIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The pyrrolidine ring enhances binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-DIMETHYL-4-[2-OXO-2-(MORPHOLIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE
  • N,N-DIMETHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE

Uniqueness

N,N-DIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This makes it more effective in certain biological applications compared to its analogs with different ring structures.

Properties

IUPAC Name

N,N-dimethyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-15(2)21(18,19)13-7-5-12(6-8-13)20-11-14(17)16-9-3-4-10-16/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJGCMBRHWBXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-DIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE

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